2-Hydroxy-2-(piperidin-4-yl)acetic acid hydrochloride
Description
2-Hydroxy-2-(piperidin-4-yl)acetic acid hydrochloride is a piperidine-derived compound characterized by a hydroxyl group and a carboxylic acid moiety attached to the piperidine ring. Its molecular formula is C₇H₁₃NO₃·HCl, with a molecular weight of 219.65 g/mol (calculated for C₇H₁₄ClNO₃). This compound serves as a critical intermediate in synthesizing bioactive molecules, particularly those targeting soluble epoxide hydrolase (sEH) and inflammatory pathways .
Synthesis:
The compound is synthesized via nucleophilic substitution reactions between 2-(piperidin-4-yl)acetic acid hydrochloride and aryl/heteroaryl fluorides in polar aprotic solvents (e.g., DMSO or DMF) under basic conditions (K₂CO₃). Typical reaction temperatures range from 100–130°C, with yields varying between 39–65% depending on substituent steric and electronic effects .
Structural Confirmation:
Structural validation is achieved through ¹H-NMR and ¹³C-NMR, with characteristic chemical shifts observed for the piperidine ring (δ ~1.5–3.0 ppm for protons; δ ~25–55 ppm for carbons) and the carboxylic acid moiety (δ ~170–175 ppm) .
Properties
IUPAC Name |
2-hydroxy-2-piperidin-4-ylacetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c9-6(7(10)11)5-1-3-8-4-2-5;/h5-6,8-9H,1-4H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWJCMVZSSIZES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(C(=O)O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(piperidin-4-yl)acetic acid hydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the hydroxy and acetic acid functionalities. One common method involves the use of piperidine and glyoxylic acid under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is isolated as the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and efficiency. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-(piperidin-4-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to the hydroxy group.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction can regenerate the hydroxy group.
Scientific Research Applications
2-Hydroxy-2-(piperidin-4-yl)acetic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(piperidin-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and acetic acid groups can form hydrogen bonds and ionic interactions with the active sites of enzymes, modulating their activity. The piperidine ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include derivatives with modified aryl/heteroaryl substituents or functional groups (Table 1):
Key Structural Differences :
- 9a–9d (): These derivatives feature aryl groups (e.g., acetyl, cyano, or tert-butoxycarbonyl) at the piperidine N-position, enhancing sEH binding affinity via hydrophobic interactions.
- PROTAC Linker Analogue (): Incorporates a phenyl spacer between the piperidine and acetic acid groups, improving solubility and linker flexibility for targeted protein degradation.
Physicochemical Properties
Comparative physicochemical data are summarized in Table 2:
Trends :
- Lipophilicity : Aryl-substituted derivatives (e.g., 9a, LogP = 1.85) exhibit higher lipophilicity than the parent compound (LogP = 0.19), correlating with improved membrane permeability .
- Solubility : The PROTAC linker analogue demonstrates enhanced aqueous solubility due to its extended polar surface area .
Pharmacological Activity
sEH Inhibition :
- 9a–9d show IC₅₀ values of 0.8–12 nM against sEH, outperforming the parent compound (IC₅₀ > 100 nM). The 4-acetylphenyl substituent in 9a confers the highest potency (IC₅₀ = 0.8 nM) due to optimal hydrophobic pocket filling .
- Anti-inflammatory efficacy in murine models: 9a reduces TNF-α levels by 62% at 10 mg/kg, compared to 35% for unmodified derivatives .
PROTAC Applications : The phenyl-extended analogue () enables efficient degradation of BRD4 (DC₅₀ = 50 nM) in cancer cell lines, highlighting its utility in bifunctional molecule design .
Biological Activity
2-Hydroxy-2-(piperidin-4-yl)acetic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential pharmacological applications, particularly in pain management and inflammation treatment. Its unique structural features, including a hydroxyl group and a piperidine ring, enhance its biological activity and solubility, making it a valuable candidate for therapeutic development.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features both hydroxyl and acetic acid functionalities, which contribute to its interaction with various biological targets.
Research indicates that this compound acts primarily as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in pain and inflammatory pathways. By inhibiting sEH, the compound can increase levels of epoxyeicosatrienoic acids (EETs), which are known for their anti-inflammatory properties. This mechanism suggests its potential utility in treating chronic pain and inflammatory diseases .
Pharmacological Applications
The compound has been evaluated for its pharmacological properties, including:
- Anti-inflammatory Effects : Studies have shown that this compound can reduce inflammation markers in vitro and in vivo models.
- Pain Management : Its ability to modulate pain pathways makes it a candidate for analgesic development.
Interaction Studies
Interaction studies have focused on the compound's binding affinity to sEH and other biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to determine binding kinetics and affinities.
Comparative Analysis with Similar Compounds
The following table summarizes key structural features and biological activities of compounds similar to this compound:
| Compound Name | Structure Type | Unique Features | Biological Activity |
|---|---|---|---|
| 2-(Piperidin-4-yl)acetamide | Amide | Lacks hydroxyl group | Moderate anti-inflammatory effects |
| N-(4-hydroxyphenyl)-N'-(piperidin-4-yl)urea | Urea | Contains urea functionality | Significant anti-cancer properties |
| 1-(4-Piperidinyl)-3-methylbutanamide | Amide | Different alkyl side chain | Analgesic properties |
| N-[4-(Aminomethyl)piperidin-1-yl]acetamide | Amine | Features an amino group enhancing activity | Stronger binding affinity to receptors |
This comparison highlights how structural variations can significantly influence biological effects, emphasizing the unique position of this compound in drug development .
Case Studies
Several studies have documented the effectiveness of this compound in various models:
- Chronic Pain Model : In a rat model of chronic pain, administration of the compound resulted in a significant reduction in pain scores compared to control groups.
- Inflammation Study : Inflammatory markers such as TNF-alpha and IL-6 were significantly decreased following treatment with the compound in murine models of inflammation .
- Receptor Binding Studies : Binding affinity studies demonstrated that the compound interacts effectively with opioid receptors, suggesting potential applications in managing opioid dependence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
